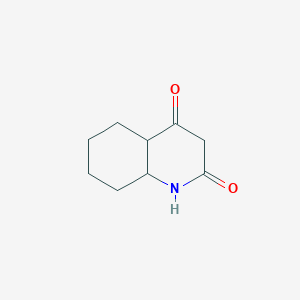
Hexahydroquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydroquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the quinoline ring, resulting in a saturated bicyclic structure. The presence of two keto groups at positions 2 and 4 further defines its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexahydroquinoline-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a mild and eco-friendly method for the construction of carbonyl-containing quinoline-2,4(1H,3H)-diones has been developed in the presence of oxygen, photocatalyzed by reusable 4CzIPN in visible light . This method is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexahydroquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of hexahydroquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Hexahydroquinoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as quinoline-2,4(1H,3H)-dione and tetrahydroquinoline derivatives. These compounds share structural similarities but differ in their degree of saturation and functional groups, leading to variations in their chemical reactivity and biological activities. The unique hexahydro structure of this compound imparts distinct properties that make it valuable in specific applications.
List of Similar Compounds
- Quinoline-2,4(1H,3H)-dione
- Tetrahydroquinoline derivatives
- Quinazoline derivatives
By understanding the unique characteristics and applications of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12) |
Clave InChI |
MKGMZDDJTCQZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


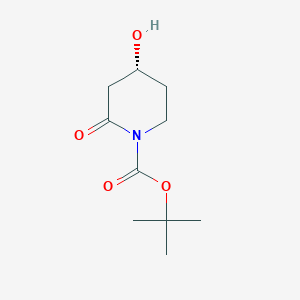
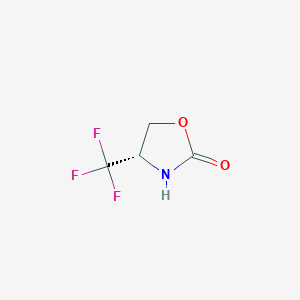
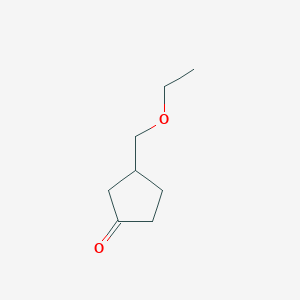
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
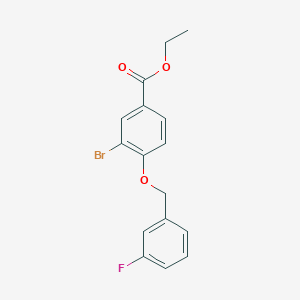
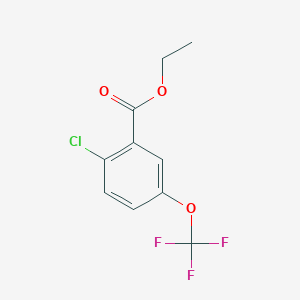

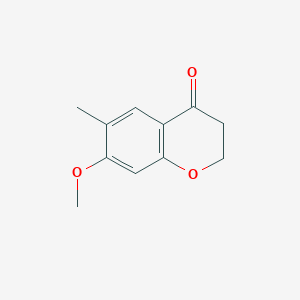

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
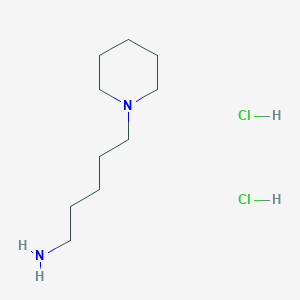

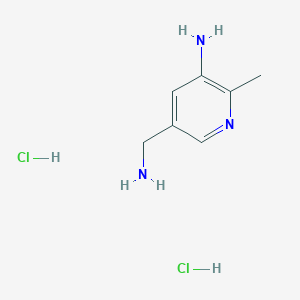
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
